molecular formula C13H19Cl2NO B1426435 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-02-6

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1426435
M. Wt: 276.2 g/mol
InChI Key: SNNRHAOKYKOPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO . It has gained increased attention for its potential in various applications.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H19Cl2NO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry and Agrochemicals

  • Pyrrolidine derivatives, including compounds similar to 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride, are synthesized and studied for their applications in medicinal chemistry and agrochemicals. These compounds exhibit biological effects and find applications in pharmaceuticals as well as in the agrochemical industry as potential dyes or substances. For instance, 5-methoxylated 3-pyrrolin-2-ones, which share structural similarities with the chemical , are synthesized and considered valuable for the production of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, other studies explore the synthetic routes for pyrrolidine derivatives, highlighting their potential in various industrial applications (Żmigrodzka et al., 2022).

Role in Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic compounds is crucial in the development of new drugs and materials. Studies show the synthesis of complex structures like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, indicating the significant role of pyrrolidine derivatives in constructing new molecular entities with potential applications in drug discovery and material science (Murthy et al., 2017).

Involvement in Multicomponent Reaction Synthesis

  • Multicomponent reactions are a cornerstone in modern synthetic chemistry, offering efficient paths to complex molecules. Pyrrolidine derivatives are utilized in multicomponent reactions for the rapid synthesis of highly functionalized compounds. For example, a study demonstrates the use of pyrrolidine derivatives in a four-component reaction, leading to the stereoselective synthesis of highly functionalized pyrrolidines, which are valuable in various chemical industries (Devi & Perumal, 2006).

Safety And Hazards

While specific safety and hazard information for 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-[(4-chloro-3-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(3-4-13(11)14)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRHAOKYKOPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1219949-02-6
Record name Pyrrolidine, 3-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.